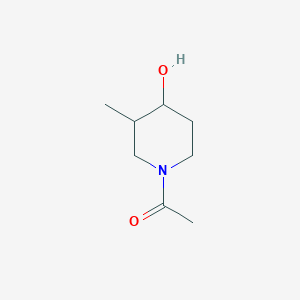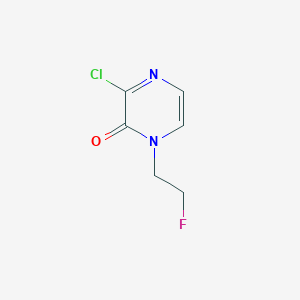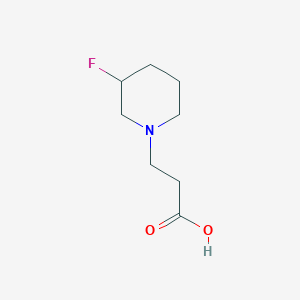
3-(3-Fluoropiperidin-1-yl)propanoic acid
説明
3-(3-Fluoropiperidin-1-yl)propanoic acid, also known as 3-fluoropropionic acid, is a synthetic organic compound used in several scientific applications. It is a colorless, water-soluble compound with a molecular weight of 146.09 g/mol. It is a versatile reagent used in many laboratory experiments, including synthesis of various compounds, as well as in scientific research applications.
科学的研究の応用
Analytical Methods in Pharmaceutical Development
Analytical methods play a crucial role in the quality control of active pharmaceutical ingredients (APIs). A study by Zubkov et al. (2016) highlights the importance of advanced analytical techniques, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), for the quality control of promising APIs derived from similar molecular structures. These methods ensure the purity and efficacy of the compounds, which is essential for their development into effective pharmaceutical drugs (Zubkov et al., 2016).
Synthesis and Pharmacokinetics
Fluorination of compounds has been shown to significantly affect their pharmacokinetic profiles. A study by van Niel et al. (1999) demonstrates how the incorporation of fluorine into ligands for the 5-HT1D receptor improves their oral absorption and bioavailability. This research suggests that similar modifications to "3-(3-Fluoropiperidin-1-yl)propanoic acid" could potentially enhance its properties as a pharmaceutical agent (van Niel et al., 1999).
Polymer Synthesis for Drug Delivery
The synthesis of polyether-bound compounds for drug delivery applications is another area of interest. Ouchi et al. (1986) explored the synthesis of a polymer-bound version of 5-fluorouracil, demonstrating the potential for creating sustained-release formulations of therapeutic agents. Such methodologies could be applied to "3-(3-Fluoropiperidin-1-yl)propanoic acid" for its incorporation into advanced drug delivery systems (Ouchi et al., 1986).
Radiopharmaceuticals for PET Imaging
The development of radiopharmaceuticals for positron emission tomography (PET) imaging is another application. Luo et al. (2019) reported on the automated synthesis of a radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1), highlighting the importance of such compounds in the non-invasive imaging of biological targets. Similar approaches could potentially be used to develop PET tracers based on "3-(3-Fluoropiperidin-1-yl)propanoic acid" for various diagnostic applications (Luo et al., 2019).
Safety and Hazards
特性
IUPAC Name |
3-(3-fluoropiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-7-2-1-4-10(6-7)5-3-8(11)12/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQCJKKJSBJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




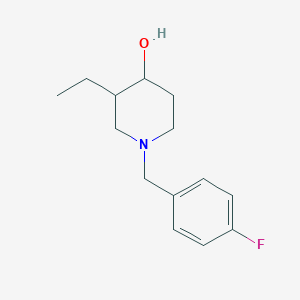
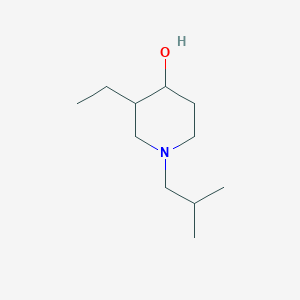
![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)




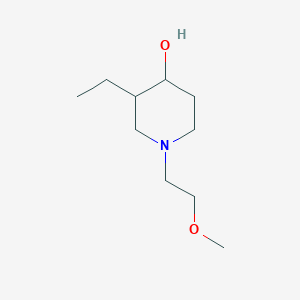
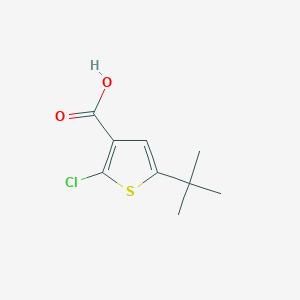
![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)

